molecular formula C21H20ClNO2 B11945770 3-(5-(4-Chlorophenyl)furan-2-yl)-N-(2,6-dimethylphenyl)propanamide CAS No. 853311-73-6

3-(5-(4-Chlorophenyl)furan-2-yl)-N-(2,6-dimethylphenyl)propanamide

Cat. No.: B11945770
CAS No.: 853311-73-6
M. Wt: 353.8 g/mol
InChI Key: AEDNGUQVJMSDNG-UHFFFAOYSA-N
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Description

3-(5-(4-Chlorophenyl)furan-2-yl)-N-(2,6-dimethylphenyl)propanamide is an organic compound that features a furan ring substituted with a 4-chlorophenyl group and a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-(4-Chlorophenyl)furan-2-yl)-N-(2,6-dimethylphenyl)propanamide typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Substitution with 4-Chlorophenyl Group: The furan ring is then subjected to electrophilic aromatic substitution to introduce the 4-chlorophenyl group.

    Formation of Propanamide Moiety: The final step involves the reaction of the substituted furan with 2,6-dimethylaniline under amide formation conditions, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(5-(4-Chlorophenyl)furan-2-yl)-N-(2,6-dimethylphenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Amines and reduced aromatic compounds.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(5-(4-Chlorophenyl)furan-2-yl)-N-(2,6-dimethylphenyl)propanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(5-(4-Chlorophenyl)furan-2-yl)-N-(2,6-dimethylphenyl)propanamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-(4-Bromophenyl)furan-2-yl)-N-(2,6-dimethylphenyl)propanamide
  • 3-(5-(4-Fluorophenyl)furan-2-yl)-N-(2,6-dimethylphenyl)propanamide
  • 3-(5-(4-Methylphenyl)furan-2-yl)-N-(2,6-dimethylphenyl)propanamide

Uniqueness

3-(5-(4-Chlorophenyl)furan-2-yl)-N-(2,6-dimethylphenyl)propanamide is unique due to the presence of the 4-chlorophenyl group, which can impart distinct electronic and steric properties compared to its analogs

Properties

CAS No.

853311-73-6

Molecular Formula

C21H20ClNO2

Molecular Weight

353.8 g/mol

IUPAC Name

3-[5-(4-chlorophenyl)furan-2-yl]-N-(2,6-dimethylphenyl)propanamide

InChI

InChI=1S/C21H20ClNO2/c1-14-4-3-5-15(2)21(14)23-20(24)13-11-18-10-12-19(25-18)16-6-8-17(22)9-7-16/h3-10,12H,11,13H2,1-2H3,(H,23,24)

InChI Key

AEDNGUQVJMSDNG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CCC2=CC=C(O2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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